N-(Cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-6-5-8(10(16)13-4-3-12)9-7(2)15-17-11(9)14-6/h5H,4H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNZNINOXDIRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Physical Properties
- Molecular Weight : 218.22 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Not specified in the available literature.
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown potential as an inhibitor of specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.
- Anti-inflammatory Properties : It may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
Anticancer Studies
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated:
- Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 12 µM
- MCF-7: 15 µM
- A549: 18 µM
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Anti-inflammatory Effects
In another study focusing on inflammation, the compound was tested for its ability to inhibit the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. The findings revealed:
- Inhibition Rate :
- TNF-alpha: 75% inhibition at 10 µM
- IL-6: 70% inhibition at 10 µM
This data indicates that this compound could be a promising candidate for treating inflammatory diseases.
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(Cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide and related oxazolo[5,4-b]pyridine derivatives:
*Note: Molecular formula for the target compound is inferred based on structural analogs.
Structural and Functional Insights
- Biological Activity : Compounds with carboxamide substituents (e.g., benzyl or benzimidazole derivatives) are often explored for therapeutic applications. For instance, the benzimidazole-containing analog () may exhibit enhanced binding to proteins via π-π stacking and hydrogen bonding . In contrast, the hydroxyl and carboxylic acid derivatives () are likely intermediates or prodrugs due to their polar nature.
- Thermal Properties : While melting points for the target compound are unavailable, analogs with bulky substituents (e.g., benzyl) may exhibit lower melting points compared to hydroxyl or carboxylic acid derivatives, as seen in unrelated heterocyclic systems (e.g., ’s dithiolo[3,4-b]thiazine derivatives with m.p. 229–269°C) .
Research and Patent Landscape
- Therapeutic Potential: Oxazolo[5,4-b]pyridine derivatives are patented by Sanofi for use in drug development, particularly as soluble guanylate cyclase stimulators or immune modulators (). The target compound’s nitrile group could confer unique pharmacological properties, such as covalent binding to cysteine residues in enzymes .
- Synthetic Accessibility : The commercial availability of analogs like N-benzyl-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (priced at ~€2,677/500 mg) suggests feasible synthetic routes for the target compound via substitution reactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide, and how can reaction yields be optimized?
- Methodology :
- The synthesis typically involves a multi-step sequence starting with the construction of the oxazolo[5,4-b]pyridine core via cyclization of substituted pyridine precursors under acidic conditions .
- Cyanomethylation is achieved using cyanomethyl halides or nucleophilic substitution with KCN/NaCN in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Yield optimization: Use Pd-catalyzed coupling for regioselective functionalization (e.g., Buchwald-Hartwig amidation) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodology :
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., cyanomethyl group at N1, methyl groups at C3/C6) .
- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. What in vitro biological screening models are appropriate for initial activity profiling?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K) or viral integrases using fluorescence polarization or radiometric assays .
- Cell Viability Assays : Use MTT/WST-1 in cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Microbial Growth Inhibition : Screen against Gram-positive/negative bacteria (MIC determination via broth microdilution) .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to PI3K or HIV integrase active sites. Validate with MD simulations (AMBER/CHARMM) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from the cyanomethyl group) using MOE or Discovery Studio .
- Free Energy Calculations : Compute binding affinities (MM-PBSA/GBSA) to prioritize derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Replicate assays with standardized protocols (e.g., IC determination in triplicate) to rule out false positives .
- Off-Target Screening : Use proteome-wide panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite interference explains discrepancies .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodology :
- Substituent Variation : Synthesize analogs with halogens (Cl, F) or bulkier groups (cyclopropyl) at C3/C6 to probe steric/electronic effects .
- Bioisosteric Replacement : Replace the cyanomethyl group with carbamates or sulfonamides to enhance solubility .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
